molecular formula C30H52O3 B12377954 (24S)-Cycloartane-3|A,24,25-triol

(24S)-Cycloartane-3|A,24,25-triol

Cat. No.: B12377954
M. Wt: 460.7 g/mol
InChI Key: BKRIPHYESIGPJC-FACDIJBUSA-N
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Description

(24S)-Cycloartane-3|A,24,25-triol is a triterpenoid compound that belongs to the cycloartane family. This compound is characterized by its unique structure, which includes three hydroxyl groups at positions 3, 24, and 25. Triterpenoids are known for their diverse biological activities and are commonly found in various plants. This compound has garnered interest due to its potential therapeutic properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (24S)-Cycloartane-3|A,24,25-triol typically involves multiple steps, starting from simpler triterpenoid precursors. The key steps include hydroxylation reactions to introduce the hydroxyl groups at the desired positions. Common reagents used in these reactions include oxidizing agents such as osmium tetroxide or potassium permanganate. The reaction conditions often require controlled temperatures and pH levels to ensure the selective introduction of hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation or plant cell cultures. These methods can provide a sustainable and scalable source of the compound. Additionally, advanced purification techniques, such as chromatography, are employed to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(24S)-Cycloartane-3|A,24,25-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form diols or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions, often under reflux conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, carboxylic acids, and substituted triterpenoids. These derivatives can exhibit different biological activities and properties.

Scientific Research Applications

(24S)-Cycloartane-3|A,24,25-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other triterpenoid compounds and as a model compound for studying triterpenoid chemistry.

    Biology: The compound is studied for its potential effects on cellular processes, including anti-inflammatory and antioxidant activities.

    Medicine: Research has shown that this compound may have therapeutic potential in treating diseases such as cancer, diabetes, and cardiovascular disorders.

    Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (24S)-Cycloartane-3|A,24,25-triol involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. It may exert its effects by binding to specific receptors or enzymes, thereby influencing cellular functions and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Cycloartenol: A precursor in the biosynthesis of sterols and triterpenoids.

    Betulinic Acid: Known for its anti-cancer and anti-inflammatory properties.

    Oleanolic Acid: Exhibits hepatoprotective and anti-diabetic activities.

Uniqueness

(24S)-Cycloartane-3|A,24,25-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other triterpenoids. Its ability to modulate multiple cellular pathways makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

IUPAC Name

(3S,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylheptane-2,3-diol

InChI

InChI=1S/C30H52O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-24,31-33H,8-18H2,1-7H3/t19-,20-,21+,22+,23+,24+,27-,28+,29-,30+/m1/s1

InChI Key

BKRIPHYESIGPJC-FACDIJBUSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

Origin of Product

United States

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